2-(2,4,6-trimethylphenyl)-4,5-dihydro-1H-imidazole
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Overview
Description
2-(2,4,6-trimethylphenyl)-4,5-dihydro-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. The presence of the 2,4,6-trimethylphenyl group adds unique properties to this compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,6-trimethylphenyl)-4,5-dihydro-1H-imidazole typically involves the cyclization of N-(2,4,6-trimethylphenyl)-β-alanines. This reaction can be carried out using various catalysts and under different conditions to optimize yield and purity .
Industrial Production Methods
Industrial production methods for this compound often involve the use of triphenylphosphine as a raw material, which reacts with sodium metal and phosphorus halide in the presence of catalysts. This is followed by an acyl chloride reaction and subsequent oxidation .
Chemical Reactions Analysis
Types of Reactions
2-(2,4,6-trimethylphenyl)-4,5-dihydro-1H-imidazole undergoes several types of chemical reactions, including:
Oxidation: Rapid oxidation by singlet oxygen in aqueous solutions.
Substitution: Reactions with various electrophiles and nucleophiles, leading to the formation of substituted imidazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like singlet oxygen and various electrophiles for substitution reactions. The conditions often involve aqueous solutions and controlled temperatures to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions include various substituted imidazole derivatives, which can be further utilized in different applications .
Scientific Research Applications
2-(2,4,6-trimethylphenyl)-4,5-dihydro-1H-imidazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2,4,6-trimethylphenyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethylphenylhydrazine hydrochloride: Used as a pharmaceutical intermediate.
2,4,6-Trimethylphenylmagnesium bromide: Used as an organic chemical synthesis intermediate.
2,4,6-Trimethylphenyl isocyanate: Another organic chemical synthesis intermediate.
Uniqueness
What sets 2-(2,4,6-trimethylphenyl)-4,5-dihydro-1H-imidazole apart from these similar compounds is its unique imidazole ring structure combined with the 2,4,6-trimethylphenyl group. This combination imparts distinct chemical and biological properties, making it particularly valuable in various research and industrial applications .
Properties
IUPAC Name |
2-(2,4,6-trimethylphenyl)-4,5-dihydro-1H-imidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-8-6-9(2)11(10(3)7-8)12-13-4-5-14-12/h6-7H,4-5H2,1-3H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTZFAPBYOEUQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=NCCN2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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